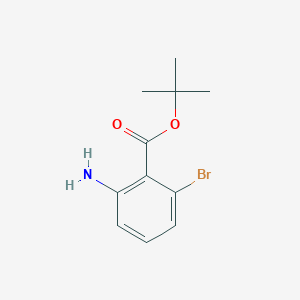

![molecular formula C23H20F3N5O B2924897 3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(trifluoromethyl)benzyl)propanamide CAS No. 1251707-32-0](/img/structure/B2924897.png)

3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(trifluoromethyl)benzyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

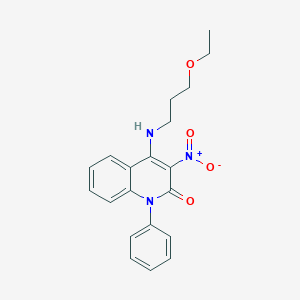

3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(trifluoromethyl)benzyl)propanamide is a useful research compound. Its molecular formula is C23H20F3N5O and its molecular weight is 439.442. The purity is usually 95%.

BenchChem offers high-quality 3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(trifluoromethyl)benzyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(trifluoromethyl)benzyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

The compound “3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(trifluoromethyl)benzyl)propanamide” has several potential applications in scientific research. Here is a comprehensive analysis focusing on six unique applications:

Anticancer Activity

This compound has shown promise as an anticancer agent. It has been found to inhibit tubulin polymerization, which is a crucial process for cell division. By disrupting this process, the compound can induce cell cycle arrest and apoptosis in cancer cells . This mechanism of action suggests its potential use in developing new anticancer therapies.

Tubulin Inhibition

As a potent tubulin inhibitor, this compound could be used to study the dynamics of microtubule assembly and disassembly. Tubulin inhibitors are valuable tools in cell biology to understand mitosis and investigate the cellular response to disrupted microtubule dynamics .

Selectivity for Cancer Cells

The compound’s selectivity towards cancer cells over normal cells makes it a potential lead compound for the development of anticancer drugs. This selectivity is crucial for reducing the side effects often associated with chemotherapy .

In Vivo Antitumor Activity

In vivo studies have demonstrated that the compound can significantly inhibit tumor growth in animal models without apparent toxicity signs. This suggests that it could be a candidate for further preclinical studies as a potential anticancer drug .

Anti-Angiogenic Activity

The compound has shown anti-angiogenic activity in wound healing and tube formation assays. This means it could potentially be used to prevent the formation of new blood vessels in tumors, which is a key strategy in cancer therapy to starve tumors of nutrients .

Drug Development Research

Due to its promising biological activities, this compound can be used in drug development research. It can serve as a scaffold for designing new derivatives with enhanced properties or reduced side effects. Researchers can modify its structure and evaluate the biological effects of these modifications .

Mecanismo De Acción

Target of Action

The primary target of this compound is tubulin , a globular protein that is the main constituent of the microtubules of living cells . Tubulin plays a crucial role in cell division and is often targeted by anticancer drugs.

Mode of Action

The compound acts as a tubulin inhibitor . It binds to tubulin and disrupts its polymerization, leading to the formation of unstable microtubules. This disruption prevents the normal functioning of the mitotic spindle, which is essential for cell division. As a result, the compound causes cell cycle arrest at the G2/M phase .

Biochemical Pathways

The compound’s action on tubulin affects the cell cycle pathway . By causing G2/M phase arrest, it prevents cells from entering mitosis, thereby inhibiting cell division . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells.

Pharmacokinetics

Similar compounds have been shown to exhibit good bioavailability and distribution

Result of Action

The compound’s action on tubulin leads to cell cycle arrest and potentially cell death . This makes it a promising candidate for the treatment of diseases characterized by rapid cell division, such as cancer.

Propiedades

IUPAC Name |

3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N5O/c1-15-6-8-16(9-7-15)19-10-11-20-28-29-21(31(20)30-19)12-13-22(32)27-14-17-4-2-3-5-18(17)23(24,25)26/h2-11H,12-14H2,1H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMHOBAFIIGECS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C(=NN=C3CCC(=O)NCC4=CC=CC=C4C(F)(F)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(trifluoromethyl)benzyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[4-(2-Methoxyethoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione](/img/structure/B2924815.png)

![2-amino-4-(2-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2924816.png)

![3-(3-hydroxypropyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2924818.png)

![N-Methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2924824.png)

![6-(3-Chlorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde](/img/structure/B2924832.png)

![1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2924836.png)